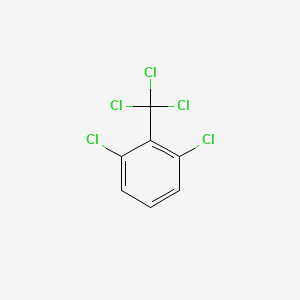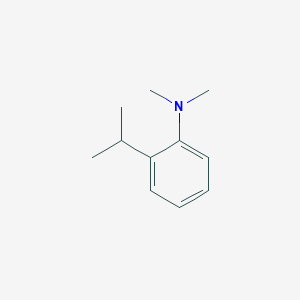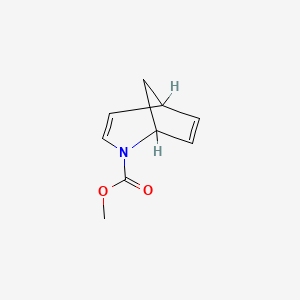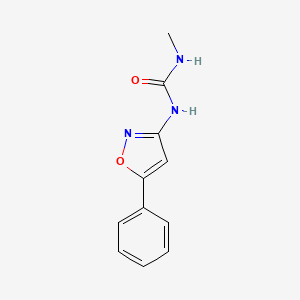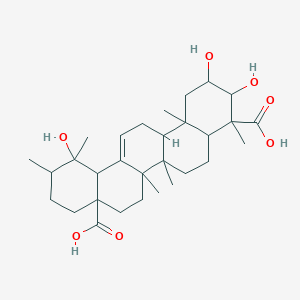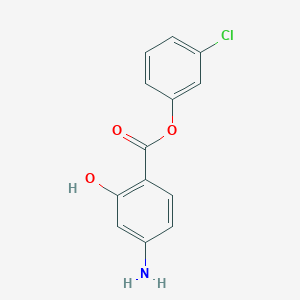
3-Chlorophenyl 4-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group attached to a benzoate moiety, which is further substituted with an amino and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4-amino-2-hydroxybenzoate typically involves the esterification of 3-chlorophenol with 4-amino-2-hydroxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of 3-chlorophenyl 4-amino-2-oxobenzoate
Reduction: Formation of this compound from nitro derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Chlorophenyl 4-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the chlorophenyl group.
4-Amino-3-chlorobenzoic acid: Similar structure but lacks the hydroxy group.
3-Chlorophenyl 4-hydroxybenzoate: Similar structure but lacks the amino group.
Uniqueness
3-Chlorophenyl 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzoate moiety, along with the chlorophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
56356-29-7 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
(3-chlorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10ClNO3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,15H2 |
InChI Key |
MPXOEIQTOIVNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


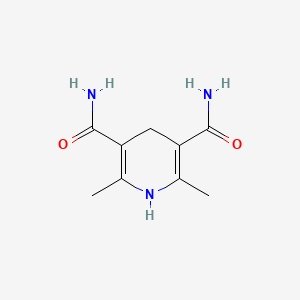
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
